molecular formula C13H14N2O2 B2824484 N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 931074-88-3

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2824484
CAS No.: 931074-88-3
M. Wt: 230.267
InChI Key: RRWINAXQMJHSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C14H12N2O2 and a PubChem CID of 126854995 . This compound features a pyrrolidin-2-one (2-oxopyrrolidine) moiety, a structural motif of significant interest in medicinal chemistry. While the specific biological profile of this compound is an area of ongoing investigation, research on structurally related molecules provides context for its potential research value. Compounds containing the 2-oxopyrrolidine group have been identified as promising agents in anticancer research . For instance, recent studies on phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) have demonstrated their potent activity as antimicrotubule agents that target the colchicine-binding site on tubulin . These related compounds exhibit potent antiproliferative effects on various human cancer cell lines, block cell cycle progression in the G2/M phase, and induce microtubule depolymerization . Researchers may therefore explore this compound for its potential interactions with similar biological targets or as a building block in the synthesis of novel bioactive molecules. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,5-8H,1,3-4,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWINAXQMJHSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 4-aminophenylacrylamide with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
This compound C₁₃H₁₄N₂O₂ 230.26 Acrylamide, Pyrrolidinone 4-(2-oxopyrrolidin-1-yl)phenyl
Osimertinib (Tagrisso®) C₂₈H₃₃N₇O₂•CH₄O₃S 595.71 (mesylate) Acrylamide, Methoxy, Indole Complex substituents (pyrimidine, indole)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies by substituents 466–545 Chloro, Amino, Pyridine Substituted phenyl groups (e.g., NO₂, Br)
N-[4-(2-oxopropylsulfonyl)phenyl]acetamide C₁₁H₁₃NO₄S 255.29 Acetamide, Sulfonyl 4-(2-oxopropylsulfonyl)phenyl
Key Observations:
  • Acrylamide vs. Acetamide : The target compound’s prop-2-enamide group contrasts with the acetamide in N-[4-(2-oxopropylsulfonyl)phenyl]acetamide. Acrylamides are more reactive due to their α,β-unsaturated carbonyl system, enabling covalent binding to cysteine residues in proteins—a feature critical in kinase inhibitors like Osimertinib .
  • Pyrrolidinone vs.
  • Sulfonyl Group Impact: N-[4-(2-oxopropylsulfonyl)phenyl]acetamide contains a sulfonyl group, increasing polarity and metabolic stability compared to the target compound’s neutral pyrrolidinone .

Pharmacological and Physicochemical Considerations

  • Molecular Weight and Drug-Likeness : The target compound’s low molecular weight (230.26 g/mol) suggests favorable permeability, contrasting with Osimertinib’s higher weight (595.71 g/mol), which may limit bioavailability .
  • Melting Points : Pyridine analogs () exhibit high melting points (268–287°C), indicative of crystalline stability, though data for the target compound is unavailable .
  • Reactivity : The acrylamide group in the target compound and Osimertinib enables covalent target engagement, a key mechanism absent in acetamide or sulfonyl-containing analogs .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with a 4-(2-oxopyrrolidin-1-yl)phenyl moiety. Its structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects. The presence of the pyrrolidinone ring is particularly significant, as it may influence the compound's lipophilicity and receptor binding properties.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Microtubule Interaction : Similar compounds have been shown to bind to the colchicine-binding site (C-BS) on tubulin, disrupting microtubule dynamics. This action can lead to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This could involve competitive inhibition or allosteric modulation, although specific targets remain to be fully elucidated.
  • Antiproliferative Activity : Research indicates that derivatives of similar structures exhibit potent antiproliferative effects against various cancer cell lines, suggesting that this compound may also have significant anticancer properties .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds have provided insights into how structural variations influence biological activity. For instance:

  • Substituent Effects : The introduction of different substituents on the aromatic rings can significantly alter the binding affinity and selectivity for biological targets.
  • Ring Modifications : Modifying the pyrrolidinone structure has been shown to enhance or reduce activity against specific cancer cell lines, highlighting the importance of this moiety in drug design .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : A study evaluating phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates demonstrated low nanomolar to micromolar antiproliferative activity against human cancer cell lines such as HT-1080 and MCF7. These compounds induced G2/M phase cell cycle arrest and caused microtubule depolymerization .
    Compound TypeCell Line TestedIC50 (μM)
    Phenyl 4-(2-oxopyrrolidin-1-yl)bsHT-10800.0087
    Phenyl 4-(2-oxopyrrolidin-1-yl)bsMCF70.056
  • Neuropharmacological Effects : Related compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.
  • Mechanistic Studies : Elucidating specific molecular targets and pathways affected by this compound will enhance understanding of its therapeutic potential.
  • Optimization of Derivatives : Developing analogs with improved potency and selectivity based on SAR findings could lead to more effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide?

The synthesis typically involves condensation reactions between an acyl chloride or anhydride and an amine precursor. For example:

  • Step 1 : React 4-(2-oxopyrrolidin-1-yl)aniline with acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to form the prop-2-enamide backbone.
  • Step 2 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .

Q. How is the structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the pyrrolidinone ring (δ ~2.0–2.5 ppm for methylene protons) and the enamide group (δ ~6.0–6.5 ppm for vinyl protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+) with a mass error <5 ppm.
  • X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL to resolve bond angles and torsional strain .

Q. What are the common chemical reactions involving the prop-2-enamide moiety in this compound?

  • Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the enamide bond can hydrolyze to yield carboxylic acid and amine derivatives.
  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) converts the double bond to a single bond, altering conformational flexibility.
  • Electrophilic Substitution : The phenyl ring undergoes nitration or halogenation, but steric hindrance from the pyrrolidinone group may limit reactivity at the para position .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity across different cancer cell lines?

  • Experimental Design : Conduct dose-response assays (e.g., IC50_{50}) in parallel across HT-1080, MCF7, and HT-29 cell lines under standardized conditions (e.g., 72-hour exposure, ATP-based viability assays).
  • Data Analysis : Use ANOVA with post-hoc tests to identify statistically significant differences. Cross-validate with tubulin polymerization assays to correlate bioactivity with microtubule disruption .
  • Mechanistic Confounders : Test for off-target effects (e.g., kinase inhibition) using proteome-wide affinity profiling .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced tubulin binding?

  • Modification Sites :
    • Pyrrolidinone Ring : Substitute the 2-oxo group with thioamide or urea to alter hydrogen-bonding with tubulin’s colchicine-binding site (C-BS).
    • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance hydrophobic interactions.
  • Assays : Compare antiproliferative activity and tubulin polymerization inhibition in modified analogs. Docking simulations (AutoDock Vina) can predict binding poses and affinity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and bioavailability via LC-MS/MS. Poor solubility or rapid metabolism may explain reduced in vivo activity.
  • Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters in chick embryo models, which are sensitive to antimitotic agents .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular Docking : Use crystal structures of tubulin (PDB: 1SA0) or kinases (e.g., EGFR) to simulate ligand-receptor interactions. Focus on key residues (e.g., β-tubulin’s Lys254 and Asn258).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • ADME Prediction : SwissADME calculates logP, topological polar surface area (TPSA), and drug-likeness scores to prioritize analogs .

Q. How can researchers validate the compound’s selectivity for microtubules over other cytoskeletal targets?

  • Immunofluorescence Microscopy : Treat cells with the compound and stain for microtubules (α-tubulin antibody), actin (phalloidin), and intermediate filaments (vimentin antibody). Quantify depolymerization effects.
  • Biochemical Assays : Compare inhibition of tubulin polymerization (absorbance at 350 nm) versus actin polymerization (pyrene-actin fluorescence) .

Methodological Notes

  • Data Reproducibility : Include positive controls (e.g., colchicine for microtubule assays) and validate findings across ≥3 independent experiments.
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.